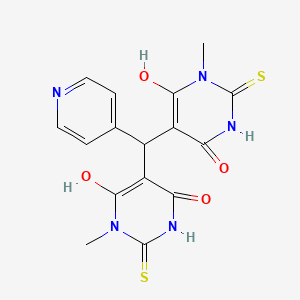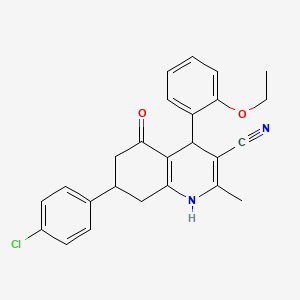![molecular formula C20H20N2O3S B5108924 5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5108924.png)
5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TZD and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In
作用機序
The mechanism of action of TZD involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ) which is a nuclear receptor that regulates glucose and lipid metabolism. TZD binds to PPARγ and induces a conformational change that promotes the recruitment of co-activators and the transcription of genes involved in glucose and lipid metabolism. This leads to an increase in insulin sensitivity, a decrease in inflammation, and a reduction in adipocyte differentiation.
Biochemical and Physiological Effects:
TZD has been found to exhibit several biochemical and physiological effects such as the reduction of inflammation, improvement of insulin sensitivity, and the inhibition of cancer cell proliferation. TZD has also been shown to reduce the risk of cardiovascular diseases by decreasing the levels of triglycerides and increasing the levels of high-density lipoprotein (HDL) cholesterol.
実験室実験の利点と制限
The advantages of using TZD in lab experiments include its ability to induce a specific biological response, its high potency, and its selectivity for PPARγ. The limitations of using TZD in lab experiments include its potential toxicity, its instability in biological fluids, and its limited solubility in water.
将来の方向性
For research on TZD include the development of more potent and selective PPARγ agonists, the investigation of TZD's potential use as a diagnostic tool for neurodegenerative disorders, and the exploration of TZD's role in the regulation of autophagy and apoptosis.
合成法
The synthesis of TZD involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 3-(benzylideneamino)-2-thioxo-1,3-thiazolidin-4-one in the presence of a base to form the final product, 5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one. The purity and yield of the final product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
TZD has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-obesity properties. TZD has also been studied for its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
(5Z)-2-amino-5-[[3-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-5-3-6-14(2)18(13)25-10-9-24-16-8-4-7-15(11-16)12-17-19(23)22-20(21)26-17/h3-8,11-12H,9-10H2,1-2H3,(H2,21,22,23)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESXULSKEPVSKO-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=CC=CC(=C2)/C=C\3/C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{3-[2-(2,6-Dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,2-diphenylethyl)-6,7-dimethoxy-2',3',5',6'-tetrahydro-3H-spiro[isoquinoline-4,4'-pyran] hydrochloride](/img/structure/B5108850.png)
![1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate](/img/structure/B5108855.png)
![N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B5108872.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5108874.png)
![ethyl 3-(3-chlorobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5108881.png)



![2-{5-[(5-chloro-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5108904.png)

![diethyl {[acetyl(allyl)amino]methyl}phosphonate](/img/structure/B5108916.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5108918.png)
![1-(9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]-2-propanol](/img/structure/B5108928.png)